molecular formula C13H19NO4S B1181140 N-allyl-2,5-diethoxybenzenesulfonamide

N-allyl-2,5-diethoxybenzenesulfonamide

Cat. No.: B1181140
M. Wt: 285.358
InChI Key: CDEQEVZHRAKYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-2,5-diethoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by an allyl group attached to the sulfonamide nitrogen and diethoxy substituents at the 2- and 5-positions of the benzene ring. This structural motif places it within a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science . The allyl group may confer reactivity toward electrophilic or radical processes, while the diethoxy substituents likely enhance lipophilicity and influence electronic properties compared to simpler analogs.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.358

IUPAC Name

2,5-diethoxy-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-4-9-14-19(15,16)13-10-11(17-5-2)7-8-12(13)18-6-3/h4,7-8,10,14H,1,5-6,9H2,2-3H3

InChI Key

CDEQEVZHRAKYOI-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-allyl-2,5-diethoxybenzenesulfonamide with two structurally related compounds from the provided evidence: N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide () and N-allyl-2,2,2-trichloroacetamide (). Key differences in substituents, physicochemical properties, and spectral data are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Benzene/Nitrogen) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (1H-NMR)
This compound Benzenesulfonamide 2,5-diethoxy; N-allyl Not reported Not reported Not available
N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide Benzenesulfonamide 2,5-dimethyl; N-(2-hydroxy-5-methylphenyl) Not reported Not reported Not reported in sources
N-Allyl-2,2,2-trichloroacetamide (2a) Acetamide Trichloromethyl; N-allyl 202.46 28–32 δ 3.99–4.02 (CH2), 5.24–5.32 (CH2=), 5.84–5.93 (CH=)

Key Findings:

Structural Influence on Lipophilicity and Reactivity The diethoxy groups in this compound are expected to increase lipophilicity compared to the methyl and hydroxy groups in the benzenesulfonamide from . This could enhance membrane permeability in biological systems .

Spectral and Synthetic Considerations N-Allyl-2,2,2-trichloroacetamide () exhibits distinct 1H-NMR signals for the allyl moiety (δ 5.24–5.93) and a downfield NH proton (δ 6.78), which may differ in sulfonamide analogs due to hydrogen bonding with the sulfonyl group .

Biological and Functional Implications

  • Benzenesulfonamides with hydroxy and methyl groups () are often explored for antimicrobial or anti-inflammatory activity, whereas diethoxy substituents might optimize pharmacokinetic properties like metabolic stability .
  • The trichloroacetamide in is structurally distinct but underscores the role of electron-withdrawing groups in modulating reactivity and stability .

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